
Pentyl 1-hydroxycyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 1-hydroxycyclopentane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 1-hydroxycyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of 1-hydroxycyclopentane-1-carboxylic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of cyclopentanol as a starting material, which is first oxidized to cyclopentanone. The cyclopentanone is then subjected to a Grignard reaction with pentylmagnesium bromide to form the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of efficient separation techniques such as distillation and crystallization is essential to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 1-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone or 1-hydroxycyclopentane-1-carboxylic acid.
Reduction: Formation of pentyl 1-hydroxycyclopentanol.
Substitution: Formation of various substituted esters and amides.
Applications De Recherche Scientifique
Pentyl 1-hydroxycyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Pentyl 1-hydroxycyclopentane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: Similar structure but lacks the ester group.
Cyclopentanone: Similar structure but lacks the hydroxyl and ester groups.
Pentyl cyclopentane-1-carboxylate: Similar structure but lacks the hydroxyl group.
Uniqueness
Pentyl 1-hydroxycyclopentane-1-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
13227-83-3 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.278 |
Nom IUPAC |
pentyl 1-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-2-3-6-9-14-10(12)11(13)7-4-5-8-11/h13H,2-9H2,1H3 |
Clé InChI |
RHBWDHBYFSDQBH-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1(CCCC1)O |
Synonymes |
Cyclopentanecarboxylic acid, 1-hydroxy-, pentyl ester (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


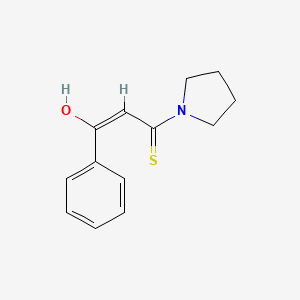

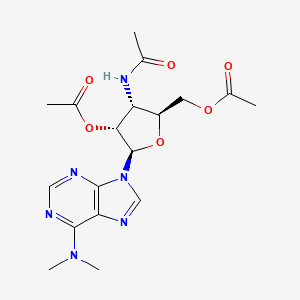

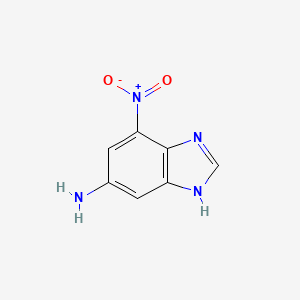
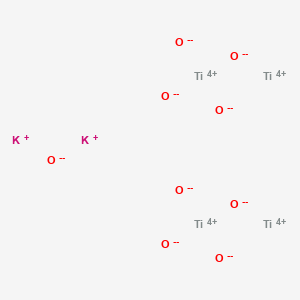


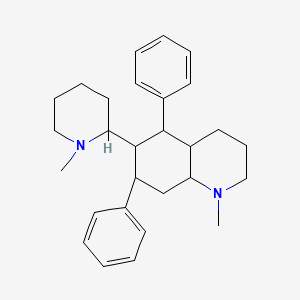
![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)

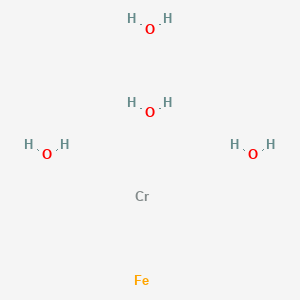
![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
